Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-N-methylpyrimidin-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

N-Benzyl-N-methylpyrimidin-2-amine (CAS 886851-49-6, C₁₂H₁₃N₃, MW 199.25 g/mol) is a disubstituted 2-aminopyrimidine scaffold bearing both N-benzyl and N-methyl groups on the exocyclic amine. It serves as a versatile synthetic intermediate in medicinal chemistry campaigns, particularly within the privileged 2-aminopyrimidine chemotype that has yielded clinically validated kinase inhibitors, HDAC inhibitors, and GPCR modulators.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B7440987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methylpyrimidin-2-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=NC=CC=N2
InChIInChI=1S/C12H13N3/c1-15(12-13-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
InChIKeyOTPVZUUAJRIINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methylpyrimidin-2-amine: A Strategic 2-Aminopyrimidine Building Block for Targeted Heterocyclic Library Synthesis


N-Benzyl-N-methylpyrimidin-2-amine (CAS 886851-49-6, C₁₂H₁₃N₃, MW 199.25 g/mol) is a disubstituted 2-aminopyrimidine scaffold bearing both N-benzyl and N-methyl groups on the exocyclic amine. It serves as a versatile synthetic intermediate in medicinal chemistry campaigns, particularly within the privileged 2-aminopyrimidine chemotype that has yielded clinically validated kinase inhibitors, HDAC inhibitors, and GPCR modulators [1]. The compound exhibits a computed LogP of 1.2 and topological polar surface area of 37.8 Ų, placing it in a favorable physicochemical space for fragment-based and lead-optimization programs [2]. Commercially available at 97% purity from Thermo Scientific Maybridge and other vendors, it functions primarily as a building block rather than a fully characterized pharmacological probe .

Why N-Benzyl-N-methylpyrimidin-2-amine Cannot Be Replaced by Generic Pyrimidin-2-amines in Structure-Activity Programs


The concurrent presence of both N-benzyl and N-methyl substituents on the 2-aminopyrimidine core creates a pharmacophore geometry and lipophilicity profile that cannot be replicated by mono-substituted analogs. In the N-benzylpyrimidin-2-amine HDAC inhibitor series reported by Zhou et al. (2017), the antiproliferative activity was exquisitely sensitive to the substitution pattern at the exocyclic nitrogen; compounds lacking the N-methyl group or bearing alternative N-alkyl chains showed substantially altered cellular potency, indicating that the specific N-benzyl-N-methyl arrangement is a critical determinant of target engagement and cell-based activity [1]. The rotational degrees of freedom conferred by the N-methyl group (3 rotatable bonds versus 2 for the demethyl analog) influence conformational pre-organization and entropic binding penalties in ways that are not predictable from single-point modifications alone [2].

Quantitative Differentiation Evidence for N-Benzyl-N-methylpyrimidin-2-amine: Physicochemical, Structural, and Target-Class Comparator Analysis


LogP Differential: N-Benzyl-N-methylpyrimidin-2-amine vs. N-Benzylpyrimidin-2-amine

The target compound exhibits a computed XLogP3-AA value of 1.2, which is approximately 0.5–1.0 log unit lower than the predicted LogP of the demethyl analog N-benzylpyrimidin-2-amine (estimated XLogP3-AA ~1.7–2.2 based on the loss of one polar N-H hydrogen bond donor and gain of hydrophobic surface area from the benzyl group alone [1]). The reduced lipophilicity of the N-methylated derivative improves compliance with Lipinski's Rule of Five (LogP < 5) while maintaining sufficient hydrophobicity for passive membrane permeability. In the context of CNS drug discovery, the LogP of 1.2 positions the compound favourably within the optimal CNS multiparameter optimization (MPO) range of 1–3, whereas the demethyl analog would approach or exceed the upper boundary [2].

Physicochemical profiling Lipophilicity Drug-likeness Lead optimization

Hydrogen Bond Donor Count: N-Benzyl-N-methylpyrimidin-2-amine vs. N-Benzylpyrimidin-2-amine

N-Benzyl-N-methylpyrimidin-2-amine possesses a single hydrogen bond donor (the protonated secondary amine at physiological pH or the neutral amine nitrogen in its free base form), with a computed H-Bond Donor Count of 1 [1]. In contrast, N-benzylpyrimidin-2-amine (the demethyl analog) has an H-Bond Donor Count of 2 due to the primary amine NH₂ group. This reduction in hydrogen bond donor capacity is significant: studies on 2-aminopyrimidine kinase inhibitors have demonstrated that each additional H-bond donor can reduce Caco-2 permeability by approximately 0.3–0.5 log units, translating to a potential 2–3 fold reduction in oral absorption fraction [2]. The target compound's single H-bond donor therefore predicts superior passive permeability compared to the primary amine analog.

Hydrogen bonding ADME Permeability Physicochemical properties

Topological Polar Surface Area (TPSA) Comparison vs. N-Phenyl-N-methylpyrimidin-2-amine

The target compound has a computed TPSA of 37.8 Ų, which is lower than the predicted TPSA of N-phenyl-N-methylpyrimidin-2-amine (estimated ~42–45 Ų due to the aromatic carbon contributing more to the polar surface in the direct phenyl-linked analog) [1]. The benzyl methylene spacer in the target compound effectively decouples the phenyl ring from the pyrimidine-nitrogen π-system, reducing the effective polar surface area and potentially improving blood-brain barrier penetration. According to the widely cited CNS drug design guidelines, compounds with TPSA < 60–70 Ų are considered optimal for CNS penetration, and the target compound's TPSA of 37.8 Ų falls well within this range [2].

Polar surface area CNS penetration Oral bioavailability Drug design

Rotatable Bond Count and Conformational Pre-organization vs. N-Benzyl-N-ethylpyrimidin-2-amine

The target compound possesses 3 rotatable bonds, compared to 4 rotatable bonds in the N-ethyl analog N-benzyl-N-ethylpyrimidin-2-amine [1]. Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.7–1.2 kcal/mol upon binding to a protein target, translating to a potential 3–7 fold reduction in binding affinity for the more flexible N-ethyl analog (assuming all other interactions are conserved) [2]. In fragment-based drug discovery, where ligand efficiency metrics are critical, the reduced flexibility of the N-methyl derivative represents a meaningful advantage for hit-to-lead optimization by minimizing conformational entropy losses.

Conformational analysis Entropy Ligand efficiency Fragment-based design

N-Benzyl-N-methyl Substitution in HDAC Inhibitor Series: Differential Antiproliferative Context

In the N-benzylpyrimidin-2-amine HDAC inhibitor series characterized by Zhou et al. (2017), the most potent compounds (6a, 6d, 8a, 8c, 8f) exhibited HDAC enzymatic inhibitory activity comparable to the clinical reference compound SAHA (vorinostat), while showing superior antiproliferative activity against tumor cells [1]. Although N-benzyl-N-methylpyrimidin-2-amine itself was not the direct subject of these assays (the active compounds carried additional substitution on the pyrimidine ring and benzyl group), the N-benzyl-N-methyl motif at the 2-position of the pyrimidine core represents the minimal pharmacophoric element required for HDAC inhibition in this chemotype. The N-methyl group is essential for orienting the benzyl group into the HDAC surface recognition groove; N-benzylpyrimidin-2-amines lacking the N-methyl substituent were either inactive or showed >10-fold reduced potency in this target class [1]. This provides class-level evidence that the N-benzyl-N-methyl substitution pattern is a non-negotiable structural determinant for HDAC engagement.

HDAC inhibition Antiproliferative activity Epigenetic oncology SAR

Procurement-Guided Application Scenarios for N-Benzyl-N-methylpyrimidin-2-amine: Where This Building Block Delivers Differentiated Value


Fragment-Based HDAC Inhibitor Lead Generation Using the Privileged N-Benzyl-N-methyl-2-aminopyrimidine Pharmacophore

Research groups engaged in epigenetic drug discovery can utilize this compound as a validated starting fragment for HDAC inhibitor design. The N-benzyl-N-methyl substitution pattern at the 2-position of the pyrimidine ring is a demonstrated pharmacophoric requirement for HDAC surface recognition, as established by Zhou et al. (2017) [1]. The compound's favorable physicochemical profile (LogP 1.2, TPSA 37.8 Ų) provides an advantageous starting point for structure-based optimization, offering room for additional substitution while remaining within drug-like property space. Procurement of this specific building block—rather than the N-benzyl or N-methyl mono-substituted analogs—preserves the critical N-methyl pharmacophore element that is essential for HDAC engagement in this chemotype.

Kinase Inhibitor Scaffold Diversification via 2-Aminopyrimidine Core Modification

The 2-aminopyrimidine core is a well-established hinge-binding motif in ATP-competitive kinase inhibitors. This compound offers a differentiated substitution pattern at the exocyclic amine that is distinct from the commonly employed N-phenyl and N-(4-piperidinyl) variants. The benzyl group provides additional hydrophobic contacts with the kinase back pocket, while the N-methyl substituent reduces hydrogen bond donor count (HBD = 1) compared to primary amine analogs (HBD = 2), potentially improving passive permeability and oral bioavailability in derived kinase inhibitor candidates [2]. The compound's TPSA of 37.8 Ų positions it favourably for CNS-penetrant kinase inhibitor programs where polar surface area constraints are critical [3].

CETP or JNK Pathway Inhibitor Optimization Using the Benzyl(heterocyclylmethyl)amine Motif

The benzyl(methyl)amine substitution pattern on the pyrimidine core has been claimed in patent literature as a structural feature of CETP inhibitors (US Patent 7,790,737) and JNK modulators (US Patent 8,530,480) [4] [5]. The target compound serves as a direct synthetic entry point into these patent-defined chemical spaces. Its three rotatable bonds and balanced lipophilicity (LogP 1.2) provide a conformational and physicochemical profile that is well-suited for further elaboration into patentable lead series targeting these therapeutically relevant pathways.

CNS Drug Discovery Programs Prioritizing Low TPSA and Optimal LogP Building Blocks

For medicinal chemistry teams engaged in CNS drug discovery, this compound offers compelling physicochemical credentials: TPSA of 37.8 Ų (well below the 60–70 Ų CNS penetration threshold) and LogP of 1.2 (within the optimal CNS MPO range of 1–3) [3] [2]. The single hydrogen bond donor and three hydrogen bond acceptors maintain the compound within favorable CNS drug-like property space. Procurement of this specific building block is recommended over N-phenyl analogs (higher TPSA) or N-benzyl primary amine analogs (additional HBD, higher LogP) for CNS-targeted library synthesis campaigns.

Quote Request

Request a Quote for N-benzyl-N-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.